3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]
Description
3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] is a spirocyclic compound featuring a fused isobenzofuran-piperidine scaffold. Its hydrochloride salt (CAS: 59142-96-0) has a molecular formula of C₁₃H₁₈ClNO and molecular weight of 239.74 g/mol . This compound is primarily utilized in pharmaceutical research, particularly in the development of ligands targeting sigma-2 receptors (S2R) and melanocortin receptors . Its spirocyclic architecture enhances conformational rigidity, which is advantageous for receptor binding selectivity .
Properties
CAS No. |
747353-15-7 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-methylspiro[1H-2-benzofuran-3,4'-piperidine] |
InChI |
InChI=1S/C13H17NO/c1-10-11-4-2-3-5-12(11)13(15-10)6-8-14-9-7-13/h2-5,10,14H,6-9H2,1H3 |
InChI Key |
OYKUKNSVTVVZNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2C3(O1)CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Spiro Core via Intramolecular Cyclization
The spiro[isobenzofuran-1,4'-piperidine] scaffold is often constructed through cyclization reactions. For example, 3H-spiro[isobenzofuran-1(3H),4'-piperidine] hydrochloride (CAS 37663-44-8) serves as a common intermediate. A representative procedure involves:
Example Reaction:
A mixture of tert-butyl acrylate and 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride in THF with triethylamine at 70°C for 16 hours yielded a tert-butyl ester derivative (98% yield).
Methyl Group Introduction via Alkylation
Reductive Amination with Methyl-Containing Reagents
The methyl group at the 3-position is introduced via reductive amination or alkylation:
Example Reaction:
Treatment of spiro[isobenzofuran-1(3H),4'-piperidine] hydrochloride with 2-(3-oxobutyl)-1H-isoindole-1,3(2H)-dione in THF-methanol (1:1) and sodium cyanoborohydride-zinc chloride produced a methylated derivative in 63% yield.
One-Pot Synthesis Strategies
Condensation and Cyclization in a Single Step
Recent advancements utilize one-pot reactions to streamline synthesis:
Example Reaction:
Condensation of ninhydrin with 4-(phenylamino)naphthalene-1,2-dione in acetic acid at 50°C for 3 hours, followed by oxidation with periodic acid, yielded spiro[benzo[g]indole-2,1'-isobenzofuran]-3,3',4,5(1H)-tetraone (90% yield).
Industrial-Scale Production Methods
Continuous Flow Systems for High Throughput
Industrial synthesis emphasizes efficiency and scalability:
Example Process:
Hydrogenation of a nitro precursor using 20% palladium hydroxide-carbon in methanol under H₂ atmosphere (21 hours) yielded 93.2 g of product with 98% conversion.
Comparative Analysis of Methodologies
| Method | Key Reactants | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Cyclization | Phthalide derivatives, piperidine | DMF, 80–120°C, 16–24h | 52–98% | High scalability |
| Reductive Amination | Methyl iodide, NaBH₃CN | THF/MeOH, rt, 1–24h | 63–89% | Selective methyl introduction |
| One-Pot Synthesis | Ninhydrin, 4-amino-1,2-naphthoquinones | AcOH/DMSO, 50–100°C, 3–24h | 70–90% | Reduced purification steps |
| Industrial Hydrogenation | Nitro precursors, Pd(OH)₂/C | H₂, MeOH, 21h | >95% | Suitable for large-scale production |
Challenges and Optimization Strategies
Solvent and Temperature Effects
Chemical Reactions Analysis
Core Reactivity and Functional Group Transformations
The compound’s reactivity centers on its spirocyclic framework, methyl-substituted isobenzofuran, and piperidine nitrogen. Key reaction types include:
1.1 Nucleophilic Substitution
The piperidine nitrogen acts as a nucleophile in alkylation and acylation reactions. For example:
-
Methylation : Treatment with methyl iodide (CH<sub>3</sub>I) in tetrahydrofuran (THF) using sodium hydride (NaH) as a base yields N-methyl derivatives.
-
Acylation : Reaction with acetyl chloride (CH<sub>3</sub>COCl) in dichloromethane (DCM) produces acetylated analogs.
1.2 Oxidation Reactions
The methyl group on the isobenzofuran ring undergoes oxidation:
-
KMnO<sub>4</sub>-Mediated Oxidation : In acetone/water at 60°C, the methyl group is oxidized to a carbonyl, forming 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one .
1.3 Ester Hydrolysis
Ethyl ester derivatives of related spiro compounds (e.g., Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate) undergo hydrolysis under basic conditions (NaOH in ethanol/water) to yield carboxylic acids.
Synthetic Pathways and Reaction Conditions
Synthesis of 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] and its derivatives involves multi-step protocols:
Table 1: Key Synthetic Reactions and Conditions
Biological Interaction-Driven Modifications
The compound’s spirocyclic structure enhances binding to biological targets, guiding targeted derivatization:
-
Antipsychotic Activity : N-Demethylation (via H<sub>2</sub>/Pd-C) increases basicity, improving interactions with dopamine receptors .
-
Fluorinated Derivatives : Introducing fluorine via electrophilic substitution (e.g., Selectfluor®) enhances metabolic stability .
Stability and Side Reactions
-
Acid Sensitivity : The spirocyclic structure decomposes under strong acidic conditions (e.g., concentrated HCl), necessitating pH-controlled environments.
-
Thermal Stability : Prolonged heating above 100°C leads to ring-opening reactions, reducing yield .
Comparative Reactivity of Spirocyclic Analogs
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] is being explored for its potential as a therapeutic agent. Studies suggest it may act as a ligand for sigma receptors, particularly sigma(1) receptors, which are implicated in various neurological disorders and pain modulation .
- Neuropeptide Y Receptor Modulation : This compound has been identified as a modulator of neuropeptide Y 5 receptors. This activity suggests potential applications in treating feeding disorders, psychiatric conditions, and cardiovascular diseases .
2. Biological Activity
- Anti-Cancer Properties : Research indicates that derivatives of this compound exhibit significant anti-tumor activity against various cancer cell lines. Modifications to the benzofuran structure can enhance cytotoxicity and selectivity towards cancer cells .
- Neuroprotective Effects : Certain derivatives have shown protective effects on neuronal cells in models of neurodegeneration, indicating applications in treating conditions like Alzheimer's disease .
3. Chemistry and Synthesis
- Building Block for Synthesis : The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It is utilized in various organic reactions due to its unique chemical properties .
- Synthesis of Derivatives : The synthesis of N-sulfur derivatives has been reported to exhibit antihypertensive and diuretic activities, showcasing the versatility of this compound in developing new pharmaceuticals .
Case Studies and Research Findings
Several studies have investigated the biological activity and therapeutic potential of 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]:
Mechanism of Action
The mechanism of action of 3-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] involves its interaction with specific molecular targets and pathways. The spiro structure allows the compound to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate
- CAS : 42191-83-3
- Molecular Formula: C₁₅H₁₉NO₃
- Key Features: The ethyl ester derivative lacks the 3-methyl group but retains the spirocyclic core. Classified as a laboratory chemical with acute oral toxicity (GHS Category 4) and skin/eye irritation hazards . Limited pharmacological data compared to the methylated analogue .
3,3-Dimethyl-3H-spiro[benzo[c]furan-1,4'-piperidine] hydrochloride
- CAS : 180160-92-3
- Molecular Formula: C₁₄H₁₈ClNO
- Key Features: Incorporates two methyl groups at the 3-position, increasing steric bulk.
3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]
- CAS : 1427501-76-5
- Molecular Formula : C₁₃H₁₅F₃O
Pharmacological Analogues
Siramesine (SRM)
- Structure : Contains the 3H-spiro[isobenzofuran-1,4'-piperidine] core.
- Pharmacological Profile :
- The methylated derivative 4g (3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]-based) exhibits superior affinity (KᵢS₁ = 6.3 nM; KᵢS₂ = 9.2 nM), demonstrating enhanced selectivity for S2R over S1R .
Fluorescent σ Receptor Probes
- Examples : Compounds 19 and 29 from .
- Features: Functionalized with fluorescent tags (e.g., near-infrared emitters) while retaining nanomolar affinity for σ receptors. 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] derivatives serve as scaffolds for these probes, enabling real-time imaging of σ2 receptors in cancer cells .
Key Data Table: Structural and Pharmacological Comparison
Sigma-2 Receptor Targeting
- The 3-methyl derivative exhibits dual σ receptor affinity but favors S2R, making it a candidate for cancer therapeutics. Its improved selectivity over Siramesine is attributed to reduced steric clash in the S2R binding pocket .
- Fluorescent derivatives enable visualization of σ2 receptor dynamics in pancreatic adenocarcinoma and neuroblastoma models .
Melanocortin Receptor Agonists
- Spiro[isobenzofuran-1,4'-piperidine]-based compounds show promise as melanocortin-4 receptor (MC4R) agonists, with oral bioavailability demonstrated in preclinical studies .
Biological Activity
3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] is a complex organic compound notable for its unique spirocyclic structure, which integrates an isobenzofuran moiety with a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a receptor modulator.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₅N
- Molecular Weight : 225.71 g/mol
- InChI Key : SFQFBDOOIIHNMY-UHFFFAOYSA-N
The spirocyclic configuration contributes to the compound's rigidity and aromaticity, influencing its interactions with biological targets and its overall pharmacological profile.
Research indicates that 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] exhibits significant biological activity primarily through its interactions with specific receptors:
- Melanocortin Receptors : The compound has been identified as a potent agonist for melanocortin subtype-4 receptors (MC4R), which are involved in energy homeostasis and appetite regulation. Its structural modifications enhance binding affinity and selectivity for these receptors, suggesting potential applications in treating metabolic disorders and obesity .
- Neurokinin Receptors : Additionally, studies have suggested that this compound may act as an antagonist for neurokinin receptors, which could be beneficial in pain management therapies .
Binding Affinity and Efficacy
The biological activity of 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] has been evaluated through various assays:
Case Studies
- Metabolic Disorders : A study highlighted the effectiveness of 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] derivatives in modulating appetite and body weight in rodent models. The results indicated a dose-dependent reduction in food intake linked to MC4R activation .
- Pain Management : Another investigation focused on the compound's neurokinin receptor antagonism. Results showed promise in alleviating pain responses in preclinical models, suggesting its utility in developing analgesics .
Q & A
Advanced Research Question
- Enantiomer Separation : Preparative HPLC with chiral columns is used to resolve enantiomers. Absolute configuration determination requires CD spectroscopy combined with theoretical calculations of electronic transitions .
- Metabolic Stability : Orbitrap-LC-MS systems enable precise identification of metabolites. For example, the (S)-enantiomer of 1'-benzyl-3-(3-fluoropropyl)-3H-spiro[[2]benzofuran-1,4'-piperidine] exhibited slower hepatic degradation compared to the (R)-form, highlighting stereoselective biotransformation .
- Receptor Binding Assays : Radioligand displacement studies (e.g., using [³H]-(+)-pentazocine) quantify affinity and selectivity .
What safety protocols are recommended for handling 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] derivatives?
Basic Research Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, face shields, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosol formation is likely .
- Ventilation : Conduct reactions in fume hoods with ≥6 air changes/hour to minimize inhalation risks .
- Spill Management : Avoid dust generation; use absorbent materials (e.g., vermiculite) for containment. Dispose via licensed hazardous waste services .
- Acute Toxicity : Symptoms include respiratory irritation (H335) and skin corrosion (H315). Immediate rinsing with water (15+ minutes for eyes) and medical consultation are critical .
How does the spirocyclic architecture influence pharmacokinetic properties?
Advanced Research Question
The spirocyclic core enhances metabolic stability by restricting conformational flexibility, reducing off-target interactions. For example, 3H-spiro[isobenzofuran-1,4'-piperidine]-based melanocortin-4 receptor agonists showed improved oral bioavailability due to reduced first-pass metabolism . The lipophilic piperidine ring facilitates blood-brain barrier penetration, making such derivatives suitable for CNS-targeted PET imaging (e.g., fluspidine for σ1 receptor imaging) . Computational modeling of logP and membrane permeability is advised during preclinical development.
What strategies address contradictions in receptor binding data across studies?
Advanced Research Question
Discrepancies may arise from assay conditions (e.g., buffer pH, radioligand concentration) or enantiomeric impurities. To resolve these:
- Standardize Assays : Use consistent cell lines (e.g., CHO-K1 for σ receptors) and ligand concentrations .
- Validate Purity : Confirm enantiomeric excess (>98%) via chiral HPLC and NMR .
- Control for Metabolites : Pre-screen compounds for stability in assay media using LC-MS .
How can researchers leverage spirocyclic derivatives for neurodegenerative disease research?
Advanced Research Question
σ1 receptor ligands derived from 3H-spiro[isobenzofuran-1,4'-piperidine] show promise in Alzheimer’s disease (AD) models. For example, fluorinated analogs like 1′-(4-fluorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine] exhibit high σ1 affinity (Ki < 5 nM) and slow dissociation rates, ideal for PET tracers to quantify receptor density in AD brains . Pairing these with β-amyloid imaging agents (e.g., florbetapir) could provide dual biomarker insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
